molecular formula C4N8O7 B179365 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- CAS No. 152845-82-4

1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-

Cat. No.: B179365
CAS No.: 152845-82-4
M. Wt: 272.09 g/mol
InChI Key: OLGYTWRNRYNZMU-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocyclic Frameworks in Material Science

Nitrogen-rich heterocyclic frameworks are a cornerstone of modern materials science, primarily due to their unique chemical and physical properties. nih.gov These structures, characterized by rings containing a high proportion of nitrogen atoms, are of immense interest for several reasons. The large number of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds within these molecules contributes to high positive heats of formation. acs.org This is a desirable trait in energetic materials, as the thermodynamic favorability of forming stable dinitrogen (N₂) gas upon decomposition releases a significant amount of energy. acs.org

The applications for these frameworks are diverse, extending beyond energetic materials to include sensory materials and photoluminescent compounds. nih.govrsc.orgrsc.org In the context of energetic materials, the high nitrogen content often leads to a better oxygen balance and higher density, which are critical factors for detonation performance. rsc.org Furthermore, the resulting decomposition products are predominantly nitrogen gas, which is environmentally benign, positioning these compounds as "green" alternatives to traditional materials. bohrium.com The inherent stability of many heterocyclic rings also contributes to the development of materials with reduced sensitivity to external stimuli like impact and friction. acs.org

The 1,2,5-Oxadiazole (Furazan/Furoxan) Motif as a Building Block in Advanced Heterocyclic Chemistry

The 1,2,5-oxadiazole ring, commonly known as furazan (B8792606), and its N-oxide derivative, furoxan, are highly effective building blocks in the synthesis of advanced heterocyclic compounds. nih.govresearchgate.net The furazan ring is particularly attractive for creating HEDMs due to its high ring strain, positive heat of formation, inherent density, and thermal stability. nih.govresearchgate.net The presence of an oxygen atom within the ring also contributes favorably to the oxygen balance of the resulting molecule, a crucial parameter for efficient energy release. frontiersin.orgnih.gov

Chemists utilize the furazan motif as a scaffold, attaching various "explosophores"—functional groups that enhance energetic properties—such as nitro (-NO₂), nitramino (-NHNO₂), azo (-N=N-), and azoxy (-N=N⁺(O⁻)-) groups. bohrium.comresearchgate.net The combination of the stable, high-energy furazan ring with these energetic functionalities allows for the fine-tuning of properties like detonation velocity, pressure, and sensitivity. bohrium.com The assembly of multiple furazan rings, either directly linked or connected by spacers, is a common strategy to further increase the energy density and performance of the final material. bohrium.comresearchgate.net

Contextualization of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- within High-Nitrogen Systems

The compound 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- (CAS 152845-82-4) is a prime example of a highly functionalized, high-nitrogen system. parchem.com Its molecular structure features several key components that place it firmly within the class of advanced energetic materials.

Two 1,2,5-Oxadiazole (Furazan) Rings: These serve as the foundational heterocyclic framework, providing a high intrinsic energy content and density.

An Azoxy Bridge: The -N=N⁺(O⁻)- bridge linking the two furazan rings is a critical feature. Like the related azo bridge, the azoxy group enhances the heat of formation and often improves thermal stability. acs.org It also increases the nitrogen content of the molecule.

Two Nitro Groups: The nitro (-NO₂) groups are powerful explosophores. Their presence significantly improves the oxygen balance of the molecule, which is essential for complete and rapid combustion, thereby enhancing detonation performance. mdpi.com They are also strong electron-withdrawing groups. mdpi.com

This specific combination of two nitro-substituted furazan rings linked by an azoxy bridge results in a molecule with a very high nitrogen and oxygen content. Such compounds are designed to have superior energetic performance, often exceeding that of conventional explosives.

Research Objectives and Scope for Highly Functionalized Azoxy-Bridged Oxadiazoles

The primary research objective for compounds like 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- is the development of next-generation high-energy density materials. The overarching goal is to create new substances that offer a superior balance of performance and safety compared to traditional explosives like TNT, RDX, and HMX. bohrium.com

The scope of this research is multifaceted and includes:

Synthesis: Developing novel and efficient synthetic pathways to create these complex molecules. This can involve multi-step processes including nitration, oxidation, and coupling reactions. frontiersin.orgnih.govnih.gov

Characterization: Thoroughly analyzing the synthesized compounds to confirm their structure and purity using techniques such as NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govrsc.org

Performance Evaluation: Measuring key energetic properties, including density, heat of formation, detonation velocity, and detonation pressure. These are often supplemented by theoretical calculations to predict performance. researchgate.netrsc.org

Sensitivity Testing: Assessing the material's stability and safety by determining its sensitivity to impact, friction, and thermal stimuli. A key objective is to create materials that are powerful yet insensitive enough for safe handling and storage. frontiersin.orgnih.gov

The ultimate aim is to produce environmentally benign, high-performing, and insensitive energetic materials to meet the demanding requirements of various advanced applications. bohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitro-1,2,5-oxadiazol-3-yl)-[(4-nitro-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N8O7/c13-10(3-4(12(16)17)9-19-8-3)5-1-2(11(14)15)7-18-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGYTWRNRYNZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N=[N+](C2=NON=C2[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390966
Record name 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152845-82-4
Record name 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation of 1,2,5 Oxadiazole, 3,3 Azoxybis 4 Nitro Analogs

Single-Crystal X-ray Diffraction Analysis for Solid-State Architectures

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the crystal system, space group, molecular geometry, and the complex network of intermolecular interactions that dictate the macroscopic properties of the material.

Determination of Crystal System and Space Group

The foundational step in crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For analogs of the target compound, such as 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, crystallographic studies have revealed specific lattice parameters. researchgate.net For instance, a related energetic compound, 3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan, was also characterized by single-crystal X-ray diffraction, providing a basis for comparison of crystal packing in similar energetic materials. frontiersin.org The determination of these fundamental crystallographic parameters is crucial for understanding the packing efficiency and density of the energetic material.

Characterization of Intermolecular Interactions and Supramolecular Networks

Beyond the individual molecule, single-crystal X-ray diffraction elucidates the intricate network of intermolecular interactions that govern the crystal packing and, consequently, the material's physical properties. In nitro-rich oxadiazole derivatives, interactions such as hydrogen bonds (if hydrogen-bond donors are present), and π-π stacking between the heterocyclic rings play a significant role in the formation of the supramolecular architecture. frontiersin.org For example, in the crystal structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, the presence of an amine group leads to the formation of intramolecular and intermolecular hydrogen bonds, which contribute to the stability of the crystal lattice. researchgate.net The analysis of these non-covalent interactions is essential for understanding the sensitivity and thermal stability of energetic materials.

Spectroscopic Techniques for Molecular Structure Confirmation

While X-ray diffraction provides a detailed solid-state picture, spectroscopic techniques are indispensable for confirming the molecular structure, particularly in solution or when suitable single crystals cannot be obtained.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for probing the chemical environment of individual atoms within a molecule. For analogs of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-, ¹³C NMR spectroscopy provides characteristic chemical shifts for the carbon atoms within the oxadiazole rings and any attached functional groups. For instance, in related energetic compounds containing 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones, the ¹³C NMR chemical shifts for the ring carbons are typically observed in the range of 150-180 ppm. frontiersin.org ¹⁵N NMR is particularly informative for energetic materials, as it directly probes the nitrogen nuclei in the nitro groups and the heterocyclic rings, providing insights into the electronic structure.

Table 1: Representative ¹³C NMR Chemical Shifts for Related Oxadiazole Derivatives

Functional Group Chemical Shift (ppm)
Oxadiazole Ring Carbons 150 - 180
Carbonyl Carbons (if present) ~160 - 170
Methylene Carbons (adjacent to oxadiazole) ~60 - 70

Note: Data is generalized from related compounds and may vary for the specific target molecule.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, with characteristic frequencies corresponding to specific functional groups. For nitro-substituted oxadiazoles, strong absorption bands in the IR spectrum are expected for the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively). The stretching vibrations of the C=N and N-O bonds within the oxadiazole ring also give rise to characteristic peaks. frontiersin.org Raman spectroscopy can be particularly useful for identifying the symmetric vibrations and the vibrations of the azoxy bridge, which may be weak in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Nitro-Oxadiazole Analogs

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Nitro Group (NO₂) Asymmetric Stretch 1500 - 1600
Nitro Group (NO₂) Symmetric Stretch 1300 - 1370
Oxadiazole Ring C=N Stretch 1600 - 1690
Oxadiazole Ring N-O Stretch 1300 - 1450
Azoxy Group (N=N-O) N=N Stretch ~1500

Note: These are typical ranges and the exact frequencies can be influenced by the molecular environment.

By combining the detailed structural information from single-crystal X-ray diffraction with the confirmatory data from NMR and vibrational spectroscopy, a comprehensive and unambiguous elucidation of the structure of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- and its analogs can be achieved, providing a solid foundation for understanding their properties and potential applications.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous determination of the elemental composition of novel compounds. This method provides mass measurements with high accuracy, typically to four or five decimal places, which allows for the calculation of a unique elemental formula. In the study of high-energy nitrogen-rich heterocyclic compounds, such as analogs of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-, HRMS is indispensable for confirming the successful synthesis and purity of the target molecules.

The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental makeup. This level of precision is crucial for compounds containing a high number of nitrogen and oxygen atoms, as is common in the field of energetic materials.

The HRMS analysis of this analog provides a strong basis for understanding the expected mass spectral behavior of the target compound. For 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide], the elemental composition was confirmed using electrospray ionization (ESI), a soft ionization technique that typically yields the protonated molecule [M+H]⁺. mdpi.com The close correlation between the calculated and experimentally found m/z values, with a minimal mass error, validates the assigned chemical structure. mdpi.com

The table below presents the HRMS data for this key analog, illustrating the power of this technique in elemental composition determination.

Compound NameMolecular FormulaCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)Mass Error (ppm)
3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide]C₄H₂N₁₀O₈319.0130319.01382.5
Data derived from a study on a structurally related analog. mdpi.com

This data underscores the precision of HRMS. A low mass error, typically below 5 ppm, provides high confidence in the assigned elemental formula. For the target compound, 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-, with a molecular formula of C₄N₈O₉, a similar level of accuracy would be expected in its HRMS spectrum, allowing for its unequivocal identification. The study of such analogs is a common practice in chemical research, providing a robust framework for the characterization of new and complex molecules. frontiersin.orgrsc.org

Computational Chemistry and Theoretical Investigations of 1,2,5 Oxadiazole, 3,3 Azoxybis 4 Nitro Type Compounds

Quantum Chemical Calculations for Electronic Structure and Molecular Characteristics

Quantum chemical calculations are instrumental in elucidating the fundamental properties of energetic molecules. These methods offer a lens into the electronic distribution and structural parameters that govern the stability and reactivity of these materials.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. osti.gov For compounds related to 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-], DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to determine optimized geometries, heats of formation, and other critical properties. researchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics. Ab initio methods, while computationally more intensive, offer a higher level of theory and are used to refine the understanding of molecular properties and reaction energetics. osti.gov The insights gained from these theoretical approaches are crucial for designing new energetic materials with tailored properties. osti.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.org The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies greater stability. malayajournal.org For 1,2,5-oxadiazole derivatives, the HOMO-LUMO gap helps to characterize their kinetic stability and predict their reactivity. malayajournal.org

The molecular electrostatic potential (MEP) surface is another vital tool that maps the electrostatic potential onto the electron density surface of a molecule. bhu.ac.in It visually represents the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. malayajournal.orgbhu.ac.in This information is crucial for predicting how the molecule will interact with other species, highlighting potential sites for electrophilic and nucleophilic attack. malayajournal.org For instance, in related oxadiazole compounds, the MEP surface can reveal the reactive sites, providing insights into their intermolecular interactions and potential for hydrogen bonding. malayajournal.orgfrontiersin.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Oxadiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106
1-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-3-phenylthiourea (DMP)--3.88

Data sourced from theoretical calculations reported in the literature. malayajournal.orgresearchgate.net

Calculation of Trigger Bond Dissociation Enthalpies and Related Parameters

The initial step in the decomposition of many energetic materials is the breaking of a specific, weak "trigger bond." The bond dissociation enthalpy (BDE) of this bond is a critical parameter for assessing the thermal stability of the compound. For nitro-containing 1,2,5-oxadiazole derivatives, the C-NO2 bond is often considered a potential trigger bond. researchgate.net Theoretical calculations, such as those using DFT, can provide reliable estimates of these BDEs. A lower BDE for the trigger bond generally indicates lower thermal stability. By comparing the calculated BDEs of different bonds within the molecule, the most likely initial decomposition pathway can be identified.

Mechanistic Studies of Chemical Transformation Pathways

Understanding the mechanisms of chemical transformations is crucial for predicting the behavior of energetic materials under various conditions. Computational studies allow for the detailed exploration of reaction pathways that are often difficult to probe experimentally.

Exploration of Unimolecular Decomposition Mechanisms

The unimolecular decomposition is the fundamental first step in the energy release process for energetic materials. researchgate.net For compounds related to 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-], theoretical studies have explored various potential decomposition pathways. These can include the cleavage of the furoxan ring, nitro-nitrite isomerization, and C-NO2 bond homolysis. researchgate.net For example, in a related compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1), the initial decomposition was suggested to be triggered by ring cleavage reactions. researchgate.net The energy barriers associated with these different pathways can be calculated, allowing for the determination of the most probable decomposition route under thermal conditions.

Determination of Transition States and Activation Energies

A critical aspect of computational analysis for energetic materials is the study of their decomposition mechanisms. This involves identifying the initial steps of thermal decomposition, locating the corresponding transition state (TS) structures, and calculating the activation energy (Ea) required to initiate the reaction. A lower activation energy often corresponds to greater sensitivity and lower thermal stability.

Theoretical studies on related complex nitro-oxadiazole compounds, such as 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (also known as BNFF-1 or LLM-172), provide insight into the likely decomposition pathways for this class of materials. researchgate.net Quantum-chemical modeling has been used to explore the initial steps of thermal decomposition. One identified pathway involves the cleavage of a bond within the furoxan (1,2,5-oxadiazole-N-oxide) ring system. For instance, the cleavage of the O1–N2 bond in a furoxan ring derivative was found to proceed through a transition state with a calculated activation energy of 61.7 kcal/mol. researchgate.net Another potential initial decay channel for similar structures is the ring-opening of the furoxan ring via the cleavage of an O1-N5 bond, which was calculated to have a significantly lower energy barrier of 20.3 kcal/mol, suggesting it as a more probable initial decomposition step. researchgate.net

These calculations, typically performed using Density Functional Theory (DFT), are essential for understanding the intrinsic stability of the molecule and for predicting its behavior under thermal stress. The identification of the lowest energy decomposition pathway, known as the rate-determining step, is a key objective of these theoretical investigations.

Table 1: Calculated Activation Energies for Decomposition Pathways in Related Nitro-Oxadiazole Compounds
Decomposition PathwayCalculated Activation Energy (kcal/mol)Reference
Furoxan Ring Cleavage (O1-N2 Bond)61.7 researchgate.net
Furoxan Ring Opening (O1-N5 Bond)20.3 researchgate.net

Molecular Modeling for Structure-Property Relationships in Advanced Materials

Molecular modeling is an indispensable tool for establishing relationships between the molecular structure of a compound and its macroscopic properties, such as density, detonation performance, and sensitivity. By systematically modifying molecular structures in silico and calculating their properties, researchers can develop design principles for new, improved energetic materials.

Computational design studies leverage theoretical calculations to guide the synthesis of new energetic materials with tailored properties. Density Functional Theory (DFT) is a common method for these investigations, allowing for the prediction of key parameters before attempting complex and potentially hazardous syntheses. nih.govosti.gov

One key design principle involves the strategic introduction of specific functional groups to enhance desired properties. For example, computational studies have shown that adding -NF2 groups can effectively increase the density of oxadiazole-based compounds, while incorporating -N3 (azido) groups plays a significant role in improving their heats of formation. nih.gov These modifications are crucial as both density and heat of formation are primary determinants of detonation performance.

Another successful design strategy involves modifying the molecular architecture to alter physical properties like the melting point. For instance, in a series of complex molecules composed of five oxadiazole units, researchers computationally explored how changing the connectivity of the heterocyclic rings could affect the molecular shape and, consequently, the melting point. osti.gov A computational investigation led to the successful synthesis of an isomer with a V-type molecular shape, which exhibited a significantly lower melting point, a desirable characteristic for melt-castable explosives. osti.gov This demonstrates how theoretical modeling can directly guide synthetic efforts to achieve specific material properties.

A fundamental electronic feature is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap is generally associated with lower chemical reactivity and greater kinetic stability. nih.gov In the design of new oxadiazole-based energetic compounds, the HOMO-LUMO gap is a frequently calculated parameter to assess the potential stability of novel molecules. nih.govresearchgate.net

Furthermore, computational analyses like Hirshfeld surface analysis and mapping of the molecular electrostatic potential (ESP) can reveal the nature and extent of intermolecular interactions. frontiersin.orgnih.gov Studies on families of energetic materials based on 1,2,5-oxadiazole backbones have indicated that a large number of intermolecular hydrogen bonds and strong π-π stacking interactions are key reasons for their low sensitivities combined with high energy density. frontiersin.orgnih.gov These non-covalent interactions help to stabilize the crystal lattice, making the material less susceptible to initiation by external stimuli such as impact or friction.

Table 2: Correlation of Molecular Features with Predicted Properties in Oxadiazole-Based Compounds
Molecular FeatureComputational MethodPredicted Material PropertyReference
Introduction of -NF2 groupDFTIncreased Density nih.gov
Introduction of -N3 groupDFTIncreased Heat of Formation nih.gov
Large HOMO-LUMO GapDFTHigher Kinetic Stability nih.gov
Extensive Hydrogen Bonding / π-π StackingHirshfeld Surface / ESP AnalysisLower Sensitivity frontiersin.orgnih.gov
Modified Ring Connectivity (V-shape)DFTLower Melting Point osti.gov

Reactivity and Chemical Transformations of 1,2,5 Oxadiazole, 3,3 Azoxybis 4 Nitro and Its Derivatives

Thermal-Induced Chemical Pathways

The thermal behavior of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- is of significant interest, particularly in the context of energetic materials. High temperatures can initiate a cascade of decomposition reactions, leading to the fragmentation of the molecule and the formation of stable gaseous products. The thermal stability of related nitro-substituted imidazole (B134444) and 1,2,4-triazole (B32235) derivatives has been studied, providing insights into the potential decomposition pathways. nih.govresearchgate.net

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a key structural motif. While generally more stable than its N-oxide counterpart, furoxan (1,2,5-oxadiazole N-oxide), the furazan ring can undergo cleavage under energetic conditions. In related furoxan systems, aminative ring-opening reactions have been observed, leading to the formation of nitrosopyrimidines. rsc.org Although the target molecule does not possess a fused pyrimidine (B1678525) ring, this suggests that the oxadiazole ring is susceptible to cleavage.

For 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-, thermal induction is likely to be the primary driver for ring opening. The initial step could involve the homolytic cleavage of the relatively weak N-O bond within the oxadiazole ring. This would generate a diradical intermediate that can undergo further rearrangement or fragmentation. Reclosure to form a different heterocyclic system is a possibility, as seen in the thermal rearrangements of other oxadiazole isomers, though fragmentation into smaller, stable molecules like dinitrogen (N₂), nitrogen oxides (NOx), and cyano-containing species is a more probable pathway for this highly nitrated compound.

The thermal decomposition of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- is expected to be a complex process involving the cleavage of several key chemical bonds. Based on studies of analogous energetic materials, the following bond cleavages are anticipated to be significant early steps in the decomposition cascade:

C-NO₂ Bond Homolysis: The bond connecting the nitro group to the oxadiazole ring is often the weakest link in nitroaromatic and nitroheterocyclic compounds. nih.gov Its cleavage would release a nitrogen dioxide (•NO₂) radical, a key initiator of further decomposition reactions.

N-O Bond in the Oxadiazole Ring: As mentioned, the N-O bond within the furazan ring is susceptible to thermal cleavage, leading to ring opening.

Azoxy Bridge Bonds (N=N(O)): The central azoxy linkage is another potential site of initial decomposition. Cleavage of the N-N or N-O bonds in the azoxy group would lead to the fragmentation of the molecule into two separate nitro-oxadiazole moieties.

The relative ease of cleavage of these bonds will determine the dominant initial decomposition pathway. Computational studies on nitro-imidazole derivatives suggest that the position of the nitro group significantly influences thermal stability, with C-nitro compounds being generally more stable than N-nitro compounds. nih.gov

Bond TypeExpected Role in Thermal DecompositionSupporting Evidence/Analogy
C-NO₂Likely initial point of cleavage, releasing •NO₂Common in thermal decomposition of nitroaromatics and nitroheterocycles. nih.gov
N-O (in oxadiazole)Ring opening upon cleavageObserved in aminative ring-opening of related furoxans. rsc.org
N-N (in azoxy)Fragmentation of the moleculeA plausible decomposition pathway for azoxy compounds.
N-O (in azoxy)Fragmentation of the moleculeA plausible decomposition pathway for azoxy compounds.

Reactions with External Reagents and Nucleophiles

The reactivity of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- with external agents is largely dictated by the electrophilic nature of the carbon atoms in the nitro-substituted oxadiazole rings and the potential for redox reactions involving the nitro and azoxy groups.

The presence of the strongly electron-withdrawing nitro group significantly activates the 1,2,5-oxadiazole ring towards nucleophilic attack. The carbon atom bearing the nitro group is particularly electrophilic. Nucleophilic aromatic substitution (SNAr) reactions are therefore expected to be a primary mode of reactivity with nucleophiles.

In a related compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (LLM-172), reactions with amines have been documented. This provides a strong analogy for the expected reactivity of 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-. For instance, reaction with ammonia (B1221849) could lead to the substitution of one or both nitro groups to form the corresponding amino derivatives.

The general mechanism for such a substitution would involve the addition of the nucleophile to the electron-deficient carbon atom, forming a Meisenheimer-like intermediate. Subsequent elimination of the nitrite (B80452) anion (NO₂⁻) would lead to the substituted product. The facility of this reaction would depend on the strength and nature of the nucleophile.

NucleophileExpected ProductReaction Type
Ammonia (NH₃)3,3'-azoxybis[4-amino-1,2,5-oxadiazole]Nucleophilic Aromatic Substitution
Primary Amines (RNH₂)3,3'-azoxybis[4-(alkylamino)-1,2,5-oxadiazole]Nucleophilic Aromatic Substitution
Hydrazine (N₂H₄)3,3'-azoxybis[4-hydrazinyl-1,2,5-oxadiazole]Nucleophilic Aromatic Substitution

The nitro and azoxy functionalities are both redox-active, making 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- susceptible to both reduction and oxidation, although reduction is more commonly observed for these functional groups.

Reduction:

The reduction of aromatic nitro compounds can proceed through a series of intermediates to ultimately yield the corresponding amine. chemeurope.com Similarly, the azoxy group can be reduced to the azo and then to the hydrazo linkage, and eventually cleaved to form two amino groups. The electrochemical reduction of nitro compounds often involves a series of one-electron additions, with the nitroso compound being a key intermediate. researchgate.net

For 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-, a stepwise reduction is anticipated. Milder reducing agents might selectively reduce the nitro groups to amino groups while leaving the azoxy bridge intact. More potent reducing conditions could lead to the reduction of both the nitro groups and the azoxy bridge. The specific products would be highly dependent on the reducing agent and the reaction conditions. For example, catalytic hydrogenation or the use of metals in acidic media are common methods for nitro group reduction. chemeurope.com

Oxidation:

While the compound is already in a relatively high oxidation state, the azoxy group could potentially be further oxidized. However, the presence of the strongly deactivating nitro groups on the oxadiazole rings would make oxidation more challenging.

Electrochemical studies on related 1,2,5-oxadiazole N-oxide derivatives have shown that their biological activity is associated with the facile monoelectronation (a reduction process) of the N-oxide moiety. nih.gov This suggests that the redox potential of the oxadiazole system itself plays a crucial role in its chemical reactivity.

ReactionReagent/ConditionPotential Products
ReductionCatalytic Hydrogenation (e.g., H₂/Pd-C)3,3'-azoxybis[4-amino-1,2,5-oxadiazole], potentially further reduction of the azoxy bridge.
ReductionMetal in acid (e.g., Sn/HCl, Fe/HCl)3,3'-azoxybis[4-amino-1,2,5-oxadiazole] and/or complete reduction to amino-substituted fragments. chemeurope.com
Electrochemical ReductionApplied potentialStepwise reduction of nitro and azoxy groups. researchgate.net

Future Research Perspectives and Emerging Directions for 1,2,5 Oxadiazole, 3,3 Azoxybis 4 Nitro Architectures

Development of Green and Sustainable Synthetic Methodologies for Complex Oxadiazole Systems

The synthesis of complex, nitrogen-rich heterocyclic compounds often relies on multi-step procedures that can involve harsh reagents, hazardous solvents, and significant energy consumption. A critical future direction is the development of green and sustainable synthetic pathways. nih.gov This involves a shift towards methodologies that minimize waste, reduce reaction times, and utilize more environmentally benign materials. nih.gov

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance the purity of heterocyclic products. nih.govnih.gov This technique has been successfully applied to the synthesis of various N-heterocycles, such as pyrimidines and benzimidazoles, often using greener solvents like ethanol. nih.govnih.gov Adopting microwave-assisted protocols for the intricate steps in forming complex oxadiazole architectures could lead to more efficient and less energy-intensive manufacturing.

Heterogeneous and Recyclable Catalysts: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. The development of solid acid catalysts, such as K-10 montmorillonite, or novel graphene-oxide-based catalysts, offers advantages like operational simplicity, reduced corrosive waste, and the potential for catalyst recovery and reuse over multiple cycles. nih.gov

Solvent-Free and Alternative Solvent Approaches: Research into solvent-free reaction conditions or the use of greener alternatives like ionic liquids can significantly reduce the environmental impact of synthesis. nih.gov One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, further contribute to sustainability by reducing solvent use and waste generation. mdpi.comresearchgate.net

Green Synthetic StrategyPotential Advantages for Oxadiazole SystemsRelevant Research Areas
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy useSynthesis of pyrimidines, benzimidazoles nih.govnih.gov
Heterogeneous CatalysisCatalyst recyclability, reduced waste, easier purificationUse of K-10 montmorillonite, graphene-oxide catalysts nih.gov
Solvent-Free/Alternative SolventsMinimized volatile organic compound (VOC) emissionsIonic liquids, one-pot multicomponent reactions nih.gov

Advanced In Situ Characterization during Chemical Processes

To achieve greater control over the synthesis of complex and potentially hazardous materials, a deeper, real-time understanding of the reaction process is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. mt.comresearchgate.net The application of advanced in situ characterization techniques is a major emerging direction. european-mrs.comresearchgate.net

Future research will likely focus on integrating the following technologies into the synthesis of complex oxadiazole systems:

In Situ Spectroscopy (FTIR & Raman): Real-time monitoring using mid-infrared (IR) spectroscopy is a powerful, non-destructive method for tracking the concentration of reactants, intermediates, and products throughout a reaction. researchgate.net This data allows for precise determination of reaction kinetics and endpoints, ensuring process safety and optimizing product quality, which is particularly valuable for exothermic processes like nitration. researchgate.netamericanpharmaceuticalreview.com

Real-Time Nuclear Magnetic Resonance (NMR): The development of adapted in situ and inline NMR applications allows for the direct observation of reaction pathways. mpg.de This can be crucial for identifying transient intermediates and elucidating complex reaction mechanisms, which are often challenging to study using traditional offline analysis. mpg.de Hyperpolarized NMR, for instance, offers enhanced sensitivity for monitoring nitrogen-containing compounds in real-time. nih.govacs.org

Online Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry can provide rapid, real-time monitoring of changes in molecular weight within a reaction mixture without the need for chromatographic separation. shimadzu.com This allows for immediate feedback on reaction progress and the formation of byproducts.

Multi-Scale Computational Modeling for Comprehensive Material Prediction and Optimization

Computational modeling has become an indispensable tool in the design and analysis of energetic materials. Future efforts will focus on integrating multi-scale modeling approaches to create a comprehensive predictive framework, from the molecular to the macroscopic level.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) will continue to be used to predict fundamental molecular properties such as heats of formation, densities, and bond dissociation energies. This information is critical for understanding the intrinsic stability and energy content of novel oxadiazole architectures.

Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the intermolecular interactions, crystal packing, and sensitivity of materials. By simulating the behavior of molecules under various stimuli (e.g., thermal, shock), researchers can predict material stability and performance without synthesizing the compound.

Computational Fluid Dynamics (CFD): At a larger scale, CFD can be used to model the manufacturing and processing of energetic materials. mdpi.com For instance, CFD simulations can optimize the design of microreactors for safe and efficient synthesis or model the extrusion process for manufacturing charges. mdpi.commdpi.comresearchgate.netpolymtl.ca This allows for the virtual prototyping of production processes, enhancing safety and efficiency. mdpi.com

Modeling TechniqueScaleApplication for Oxadiazole Systems
Density Functional Theory (DFT)MolecularPrediction of heat of formation, density, bond stability
Molecular Dynamics (MD)MesoscaleAnalysis of crystal packing, intermolecular forces, sensitivity
Computational Fluid Dynamics (CFD)MacroscaleOptimization of reactor design, simulation of processing mdpi.compolymtl.ca

Exploration of Novel Hybrid Heterocyclic Systems for Tuned Functionality

Combining the 1,2,5-oxadiazole core with other heterocyclic rings is a promising strategy for creating novel hybrid materials with tailored properties. The oxadiazole ring can act as a stable, energy-rich backbone, while the attached heterocyclic moieties can be used to fine-tune sensitivity, thermal stability, and energetic performance.

Future research will explore the synthesis and characterization of hybrids incorporating various heterocyclic systems. For example, linking 1,2,5-oxadiazole rings with other nitrogen-rich heterocycles like triazoles or tetrazoles can significantly increase the nitrogen content and heat of formation of the resulting molecule. The strategic combination of different oxadiazole isomers, such as linking 1,2,5-oxadiazole and 1,2,4-oxadiazole (B8745197) backbones, has already been shown to produce energetic materials with high performance and low sensitivity.

Q & A

Q. What are the standard synthetic routes for preparing 3,3'-azoxybis[4-nitro-1,2,5-oxadiazole]?

The compound is synthesized via nitration of precursor molecules under controlled conditions. For example, Larin et al. (as cited in ) achieved the synthesis of azoxy-linked 1,2,5-oxadiazole derivatives by nitrating compound 108 using a mixture of HNO₃ and (CF₃CO)₂O (molar ratio 15:3) in CCl₄ at -5°C for 30 minutes. Alternative methods include one-pot condensation/oxidation protocols, as demonstrated by Ananyev et al., which involve cyclization of dioximes or dehydration of α-nitro ketoximes ( ). Key parameters affecting yield include temperature (-5°C to 0°C), solvent choice, and nitrating agent stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing 1,2,5-oxadiazole derivatives?

Structural confirmation relies on multi-modal spectroscopic analysis:

  • ¹H, ¹³C, and ¹⁴N-NMR for elucidating electronic environments and nitrogen bonding ( ).
  • IR spectroscopy to identify functional groups (e.g., nitro and azoxy stretches) ().
  • High-resolution mass spectrometry (HRMS) for molecular weight validation ().
  • Mass fragmentation patterns (e.g., via deuterated analogs) to resolve positional isomers ( ).

Advanced Research Questions

Q. How can computational methods predict the stability of 1,2,5-oxadiazole derivatives under varying conditions?

Quantum mechanical calculations (e.g., B3LYP/6-311+G) evaluate stability using metrics such as:

  • Aromatic stabilization energy (ASE) and Nucleus-independent Chemical Shift (NICS) to quantify aromaticity ().
  • HOMO-LUMO gaps and electrophilicity indices to assess reactivity (). For example, 1,2,5-oxadiazole exhibits lower thermodynamic stability compared to 1,3,4-oxadiazole due to reduced ASE (28.5 kcal/mol vs. 34.2 kcal/mol) (). Such models guide solvent selection and reaction optimization.

Q. How should researchers address discrepancies in synthetic yields of azoxy-linked 1,2,5-oxadiazole derivatives?

Contradictions in yields (e.g., 9–65% in ) arise from:

  • Reagent purity : Trace water in HNO₃/(CF₃CO)₂O mixtures reduces nitration efficiency.
  • Temperature control : Exothermic reactions above -5°C promote side reactions ().
  • Workup protocols : Prolonged stirring (e.g., 12 hours in ) minimizes impurities. Mitigation strategies include rigorous drying of solvents, real-time temperature monitoring, and post-synthetic purification (e.g., crystallization with ethanol/water).

Q. What experimental design considerations are critical for evaluating 1,2,5-oxadiazole derivatives in energetic materials or medicinal chemistry?

  • Energetic materials : Prioritize derivatives with high nitrogen content (e.g., nitramine salts) and low sensitivity. For example, Wei et al. combined 1,2,4- and 1,2,5-oxadiazole moieties to achieve detonation velocities >8,500 m/s ().
  • Medicinal chemistry : Optimize hydrogen-bond acceptor capacity via substituent tuning (e.g., nitro groups enhance bioavailability) (). Biological assays should include cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) and metabolic stability tests.

Data Contradiction Analysis

Q. How can conflicting stability data between computational and experimental studies be resolved?

Discrepancies between computational predictions (e.g., 1,2,5-oxadiazole stability rankings in ) and experimental observations may stem from:

  • Solvent effects : Calculations often assume gas-phase conditions, while solvation stabilizes certain conformers.
  • Crystallographic packing forces : Solid-state interactions (e.g., π-stacking) can override intrinsic stability trends. Cross-validation using temperature-dependent NMR or X-ray diffraction is recommended.

Methodological Best Practices

  • Synthesis : Use anhydrous conditions and low temperatures (-5°C) for nitration ().
  • Characterization : Combine NMR, IR, and HRMS for unambiguous structural assignment ().
  • Computational modeling : Validate predictions with experimental spectroscopic data ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.